(S)-2-Amino-1-{4-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one
CAS No.: 1354010-98-2
Cat. No.: VC8234793
Molecular Formula: C15H29N3O
Molecular Weight: 267.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354010-98-2 |
|---|---|
| Molecular Formula | C15H29N3O |
| Molecular Weight | 267.41 g/mol |
| IUPAC Name | (2S)-2-amino-1-[4-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one |
| Standard InChI | InChI=1S/C15H29N3O/c1-11(2)14(16)15(19)18-8-6-12(7-9-18)10-17(3)13-4-5-13/h11-14H,4-10,16H2,1-3H3/t14-/m0/s1 |
| Standard InChI Key | BCUVWBJVAOQKLJ-AWEZNQCLSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCC(CC1)CN(C)C2CC2)N |
| SMILES | CC(C)C(C(=O)N1CCC(CC1)CN(C)C2CC2)N |
| Canonical SMILES | CC(C)C(C(=O)N1CCC(CC1)CN(C)C2CC2)N |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
The compound has the molecular formula C₁₅H₂₉N₃O and a molecular weight of 269.43 g/mol . Its IUPAC name reflects its stereochemical configuration:
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(S) configuration at the α-carbon of the amino-butanone moiety.
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A piperidine ring substituted at the 1-position with a 3-methyl-butan-1-one group.
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A 4-[(cyclopropyl-methyl-amino)-methyl] substituent on the piperidine ring .
Stereochemical Considerations
The (S)-enantiomer is distinguished by its chiral center at the α-carbon of the amino group, which influences its biological activity and receptor binding . Computational studies suggest that the cyclopropyl group enhances conformational rigidity, potentially improving target selectivity .
Synthesis and Physicochemical Properties
Synthetic Routes
The compound is typically synthesized via Mannich-type reactions or reductive amination, leveraging the reactivity of the piperidine scaffold . Key steps include:
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Cyclopropane Introduction: Cyclopropyl-methyl-amine is coupled to the piperidine ring via a methylene linker under basic conditions .
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Chiral Resolution: The (S)-enantiomer is isolated using chiral chromatography or asymmetric catalysis .
Table 1: Representative Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclopropane coupling | Cyclopropyl-methyl-amine, K₂CO₃, DMF | 78 | 95 |
| Reductive amination | NaBH₃CN, MeOH, 0°C | 65 | 90 |
| Chiral resolution | Chiralcel OD-H, hexane/i-PrOH | 45 | 99 |
Physicochemical Data
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Solubility: Moderately soluble in polar solvents (e.g., methanol, DMSO) but poorly soluble in water .
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Spectroscopic Data:
Applications and Future Directions
Drug Development
The compound’s modular structure allows for derivatization to optimize pharmacokinetic properties. Current research focuses on:
Industrial Relevance
While discontinued commercially, its synthesis intermediates (e.g., cyclopropyl-methyl-amine) remain critical in producing analogs for high-throughput screening .
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